Home > Products > Screening Compounds P98346 > Dihydrocinnamyl Cilnidipine
Dihydrocinnamyl Cilnidipine -

Dihydrocinnamyl Cilnidipine

Catalog Number: EVT-1504282
CAS Number:
Molecular Formula: C₂₇H₃₀N₂O₇
Molecular Weight: 494.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydrocinnamyl Cilnidipine is a chemical compound that belongs to the class of dihydropyridine calcium channel blockers. It is primarily used in the treatment of hypertension. The compound is a derivative of Cilnidipine, which has gained attention for its unique mechanism of action that targets both L-type and N-type calcium channels, making it effective in managing blood pressure levels.

Source

Dihydrocinnamyl Cilnidipine can be synthesized from Cilnidipine, which is itself derived from various synthetic routes involving starting materials such as 2-(3-nitrobenzylidene) etheric acid and beta-amino crotonic acid cinnamyl ester. The synthesis typically involves ring-closure reactions and recrystallization processes to achieve the desired purity and yield .

Classification

Dihydrocinnamyl Cilnidipine is classified as:

  • Type: Calcium channel blocker
  • Chemical Family: Dihydropyridines
  • CAS Number: 60148605
  • Molecular Formula: C27H30N2O7
  • Molecular Weight: 494.54 g/mol .
Synthesis Analysis

Methods

The synthesis of Dihydrocinnamyl Cilnidipine involves several key steps:

  1. Preparation of Starting Materials: The synthesis begins with the preparation of 2-(3-nitrobenzylidene) etheric acid and beta-amino crotonic acid cinnamyl ester.
  2. Reaction Conditions: The reaction is typically carried out in an alcoholic solvent under nitrogen protection to prevent oxidation. Isobutanol is commonly used as a solvent, along with an isobutanol aluminum catalyst to facilitate the reaction.
  3. Reflux and Cooling: The mixture is refluxed for several hours (usually 3-4 hours) and then cooled overnight.
  4. Filtration and Purification: After cooling, the crude product is filtered, washed with ethanol at low temperatures (5-10 °C), and recrystallized from anhydrous ethanol to obtain the final product in a pure form .

Technical Details

Molecular Structure Analysis

Structure

Dihydrocinnamyl Cilnidipine features a complex molecular structure characterized by a dihydropyridine ring system, which is crucial for its biological activity as a calcium channel blocker.

  • Key Structural Features:
    • Dihydropyridine core
    • Two carboxylic acid groups
    • Nitro group at the para position of a phenyl ring
    • Alkyl substituents contributing to its lipophilicity

Data

  • Molecular Formula: C27H30N2O7
  • Molecular Weight: 494.54 g/mol
  • Structural Representation: The compound can be visualized using molecular modeling software or databases like PubChem, where its three-dimensional structure can be analyzed .
Chemical Reactions Analysis

Reactions

Dihydrocinnamyl Cilnidipine undergoes various chemical reactions typical of dihydropyridine derivatives, including:

  1. Nucleophilic Substitution Reactions: These can occur at the carbon atoms adjacent to the nitrogen atom in the dihydropyridine ring.
  2. Hydrogenation Reactions: As a dihydropyridine, it may participate in hydrogenation under specific conditions to modify its pharmacological properties.
  3. Decomposition Reactions: Under extreme conditions (e.g., high temperatures), it may decompose, leading to the formation of various byproducts.

Technical Details

The stability of Dihydrocinnamyl Cilnidipine under standard laboratory conditions makes it suitable for pharmaceutical applications, although care must be taken during synthesis to minimize impurities that could affect efficacy .

Mechanism of Action

Dihydrocinnamyl Cilnidipine functions primarily as a calcium channel blocker, specifically targeting both L-type and N-type calcium channels:

  1. Calcium Channel Blockade: By inhibiting these channels, Dihydrocinnamyl Cilnidipine reduces intracellular calcium levels, leading to vasodilation and decreased blood pressure.
  2. Dual Action: Its unique mechanism allows it to effectively manage hypertension while also providing neuroprotective effects by modulating neurotransmitter release through N-type channels.

Data

Clinical studies have demonstrated that Dihydrocinnamyl Cilnidipine effectively lowers blood pressure with fewer side effects compared to traditional calcium channel blockers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a light yellow crystalline solid.
  • Melting Point: Approximately 108–110 °C.

Chemical Properties

Relevant Data or Analyses

The physical and chemical properties are critical for formulation development in pharmaceutical applications, influencing factors such as bioavailability and absorption rates .

Applications

Dihydrocinnamyl Cilnidipine is primarily used in scientific research related to cardiovascular health:

  • Antihypertensive Treatment: Approved for use in several countries for managing high blood pressure.
  • Research Applications: Investigated for potential neuroprotective effects due to its dual action on calcium channels.
Introduction to Dihydrocinnamyl Cilnidipine

Dihydrocinnamyl Cilnidipine represents a structurally modified derivative of the antihypertensive drug cilnidipine, distinguished by the hydrogenation of the cinnamyl moiety's alkenyl bond. This saturated analogue serves as a critical compound in pharmaceutical chemistry for exploring structure-activity relationships (SAR) and synthetic pathways. Unlike the parent drug—a dual L/N-type calcium channel blocker approved for hypertension in Asia—dihydrocinnamyl cilnidipine lacks therapeutic approval but offers unique insights into molecular optimization strategies [7] [10]. Its primary significance lies in elucidating how saturation of the ester sidechain influences physicochemical properties and biological interactions, providing a chemical tool for advanced drug development [3] [5].

Chemical Identity and Structural Characteristics

Dihydrocinnamyl Cilnidipine (systematic name: 3-(3-Phenylpropyl) 5-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) possesses the molecular formula C27H30N2O7 and a molecular weight of 494.54 g/mol [3]. This derivative features complete saturation of the cinnamyl double bond, converting the original trans-cinnamyl ester group (present in cilnidipine) to a 3-phenylpropyl moiety. This structural modification eliminates molecular planarity in the ester sidechain, significantly altering the compound's conformational flexibility and electronic distribution [2].

Key spectral identifiers include:

  • Infrared Spectroscopy: Characteristic carbonyl stretches at ≈1700 cm⁻¹ (ester C=O) and nitro group asymmetrical/symmetrical vibrations at ≈1530/1350 cm⁻¹ [9]
  • Nuclear Magnetic Resonance: The saturated sidechain exhibits distinctive proton signals between δ 2.60–2.75 (t, 2H, -CH2-Ph), δ 4.15–4.25 (t, 2H, -OCOCH2-), and the absence of olefinic protons (δ 6.14–6.55) present in cilnidipine [9]

Table 1: Molecular Properties of Dihydrocinnamyl Cilnidipine Compared to Cilnidipine

PropertyDihydrocinnamyl CilnidipineCilnidipine
Molecular FormulaC27H30N2O7C27H28N2O7
Molecular Weight (g/mol)494.54492.52
Ester Sidechain3-Phenylpropyl(E)-Cinnamyl
Double Bond PositionAbsentBetween C2-C3 of ester
Calculated logP≈4.1 (higher)≈3.9

This hydrogenation increases lipophilicity (evidenced by higher calculated logP), potentially enhancing membrane permeability but reducing aqueous solubility compared to the unsaturated parent compound [5]. The saturated sidechain also diminishes molecular rigidity, potentially affecting binding interactions with calcium channel domains [10].

Role in Pharmaceutical Synthesis and Drug Development

Within pharmaceutical synthesis, dihydrocinnamyl cilnidipine serves two primary functions: as a synthetic intermediate and as a molecular probe for SAR studies.

  • Synthetic Intermediate: The compound emerges during catalytic hydrogenation processes targeting cilnidipine. This reaction typically employs palladium on carbon (Pd/C) in inert solvents (e.g., ethyl acetate, toluene) under moderate hydrogen pressure (1–3 atm). Complete saturation yields dihydrocinnamyl cilnidipine as the primary product, requiring careful reaction control to prevent over-reduction of the nitro or dihydropyridine groups [8]. The hydrogenation route represents a key purification strategy to eliminate undesirable impurities containing unsaturated bonds that may form during cilnidipine synthesis [4].

  • Structure-Activity Relationship Probe: Comparative studies between cilnidipine and its dihydrocinnamyl derivative reveal critical insights into ester flexibility effects on calcium channel blockade. The saturated analogue typically exhibits diminished N-type channel inhibitory activity while largely retaining L-type blocking effects. This differential activity confirms that the planar cinnamyl moiety contributes significantly to cilnidipine's unique dual-channel blocking profile—a pharmacodynamic advantage reducing reflex tachycardia compared to other dihydropyridines [7] [10]. Consequently, dihydrocinnamyl cilnidipine serves as a negative control in neuropharmacological studies investigating sympathetic neurotransmission modulation.

Table 2: Hydrogenation Methods for Producing Dihydrocinnamyl Cilnidipine from Cilnidipine

MethodCatalyst SystemSolventTemperatureYieldKey Advantage
Catalytic Hydrogenation5% Pd/C, H2 (1 atm)Ethyl acetate25–30°C85–92%High selectivity
Transfer HydrogenationPd/C, ammonium formateMethanol60°C78–85%Avoids pressurized gas
Homogeneous CatalysisWilkinson's catalystToluene/ethanol80°C70–75%Functional group tolerance

Additionally, dihydrocinnamyl cilnidipine functions as a reference standard in analytical quality control. Chromatographic methods (e.g., HPLC, UPLC) utilize this compound to identify and quantify hydrogenation-related impurities during cilnidipine manufacturing. Its well-defined structure supports method validation for regulatory filings (ANDA, ICH guidelines), ensuring drug substance purity [2] [6].

Historical Context and Discovery Milestones

The discovery of dihydrocinnamyl cilnidipine is intrinsically linked to the development timeline of cilnidipine itself. Key milestones include:

  • 1984: The original patent for cilnidipine (FRC-8653) filed by Fuji Viscera Pharmaceutical and Ajinomoto, covering the unsaturated cinnamyl ester structure without explicit claims to hydrogenated derivatives [7] [9].
  • 1995: Clinical approval of cilnidipine in Japan (brand name Atelec®) stimulated research into its metabolic and synthetic pathways, leading to systematic investigation of structural variants including dihydro derivatives [4] [7].
  • Early 2000s: Published studies identified dihydrocinnamyl cilnidipine as a trace impurity (<0.1%) in commercial cilnidipine batches, prompting development of analytical detection methods. Concurrent pharmacological studies revealed its distinct calcium channel binding profile compared to the parent drug [5] [10].
  • 2010s-Present: Patent CN111072552B (2020) documented improved synthetic routes to cilnidipine intermediates, including controlled hydrogenation techniques for producing dihydrocinnamyl derivatives at scale for research purposes [8]. The compound is now commercially available as a high-purity reference material from suppliers like SynZeal and Sigma-Aldrich, underscoring its established role in pharmaceutical analysis [2] [5].

Table 3: Historical Milestones in Dihydrocinnamyl Cilnidipine Development

YearMilestoneSignificance
1984Cilnidipine patent filed (FRC-8653)Protected core structure enabling derivative research
1995Cilnidipine approved in Japan (Atelec®)Stimulated pharmacological exploration of analogues
2002First analytical detection as process impurityRecognized need for purification controls
2013Commercial availability as reference standardEnabled standardized quality testing
2020CN111072552B patent for optimized synthesisProvided scalable production methodology

The compound's historical significance lies primarily in its contribution to understanding how ester modifications influence dihydropyridine pharmacology. While not itself a therapeutic agent, dihydrocinnamyl cilnidipine has enabled critical SAR insights that informed subsequent dihydropyridine designs, particularly those targeting neuronal calcium channels [10].

Properties

Product Name

Dihydrocinnamyl Cilnidipine

Molecular Formula

C₂₇H₃₀N₂O₇

Molecular Weight

494.54

Synonyms

3-(2-Methoxyethyl) 5-(3-phenylpropyl) 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.